REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([O:11]CC)=[O:10])[CH2:4][C:3]1=[O:20].[OH-].[Li+]>C(O)C.O>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([OH:11])=[O:10])[CH2:4][C:3]1=[O:20] |f:1.2|
|
Name
|
Ethyl 2-(4-methyl-3-oxopiperazin-1-yl)-2-phenylacetate
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CN1C(CN(CC1)C(C(=O)OCC)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
8.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
28.2 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
4.33 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for three days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
EtOH was evaporated
|
Type
|
ADDITION
|
Details
|
1N HCl was added to the aqueous solution till pH 7
|
Type
|
CUSTOM
|
Details
|
The water was evaporated
|
Type
|
FILTRATION
|
Details
|
filtered on a buckner funnel
|
Type
|
WASH
|
Details
|
washing with acetonitrile
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(CN(CC1)C(C(=O)O)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 mg | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |